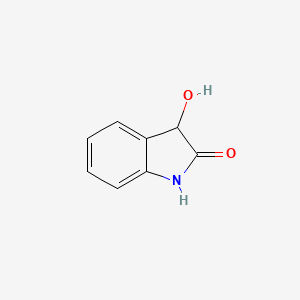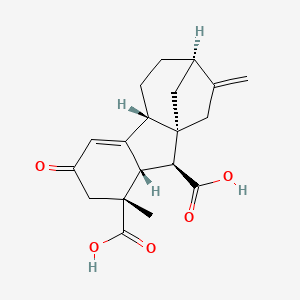
Gibberellin A51-catabolite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gibberellin A51-catabolite is a tetracyclic diterpenoid obtained by catabolism of gibberellin A51. It has a role as a metabolite. It is a dicarboxylic acid, an enone and a tetracyclic diterpenoid. It derives from a gibberellin A51. It derives from a hydride of an ent-gibberellane.
Wissenschaftliche Forschungsanwendungen
Identification and Metabolism in Plant Growth
Gibberellin A51-catabolite has been studied in various plants for its role in growth and development. Zhu and Davies (1991) found that Gibberellin A51, along with its catabolite, was identified in pea shoots and seed coats, suggesting a significant role in plant growth and seed development (Zhu & Davies, 1991).
Function in Gibberellin Deactivation
The process of gibberellin deactivation involves Gibberellin A51-catabolite. Thomas, Phillips, and Hedden (1999) demonstrated that gibberellin 2-oxidases, which are involved in gibberellin deactivation, convert GA9 to GA51 and its catabolite. This is a crucial step in regulating the levels of biologically active gibberellins in plant tissues (Thomas, Phillips, & Hedden, 1999).
Role in Seed Development
In studies focusing on seed development, GA51-catabolite has been identified as a key component. Albone et al. (1984) reported the presence of GA51-catabolite in maturing seeds of Sechium edule, indicating its importance in the developmental processes of seeds (Albone, Gaskin, Macmillan, & Sponsel, 1984).
Metabolism in Barley Grain
In the metabolism of gibberellins in barley grain, GA51-catabolite has been observed as a significant metabolite. Gilmour et al. (1984) presented a proposed scheme of gibberellin metabolism in barley grain that included GA51 (Gilmour, Gaskin, Sponsel, & Macmillan, 1984).
Influence on Plant Physiology
Research has shown that gibberellin A51-catabolite influences various aspects of plant physiology. For instance, Proebsting et al. (1992) examined the effects of genetic variations on gibberellin content and transport in peas, identifying GA51-catabolite as one of the key gibberellins affected by these variations (Proebsting, Hedden, Lewis, Croker, & Proebsting, 1992).
Gibberellin Biosynthesis
Gibberellin A51-catabolite plays a role in the biosynthesis pathways of gibberellins. Martin, Proebsting, and Hedden (1999) identified a gene in peas encoding GA 2-oxidase, which is responsible for converting C19-GAs to their 2beta-hydroxy products, including GA51-catabolite (Martin, Proebsting, & Hedden, 1999).
Eigenschaften
Produktname |
Gibberellin A51-catabolite |
|---|---|
Molekularformel |
C19H22O5 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
(1R,2S,3S,4R,9R,12R)-4-methyl-13-methylidene-6-oxotetracyclo[10.2.1.01,9.03,8]pentadec-7-ene-2,4-dicarboxylic acid |
InChI |
InChI=1S/C19H22O5/c1-9-6-19-7-10(9)3-4-13(19)12-5-11(20)8-18(2,17(23)24)14(12)15(19)16(21)22/h5,10,13-15H,1,3-4,6-8H2,2H3,(H,21,22)(H,23,24)/t10-,13+,14-,15-,18-,19+/m1/s1 |
InChI-Schlüssel |
JBJGOHHQQSPYTO-BLMVKCSQSA-N |
Isomerische SMILES |
C[C@]1(CC(=O)C=C2[C@@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)O)C(=O)O |
Kanonische SMILES |
CC1(CC(=O)C=C2C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[[[5-(Ethylthio)-1,3,4-thiadiazol-2-yl]amino]-oxomethyl]-1-cyclohex-3-enecarboxylic acid](/img/structure/B1221167.png)
![N-[4-[6-amino-5-cyano-4-(3-ethoxy-4-oxo-1-cyclohexa-2,5-dienylidene)-1H-pyridin-2-yl]phenyl]acetamide](/img/structure/B1221169.png)
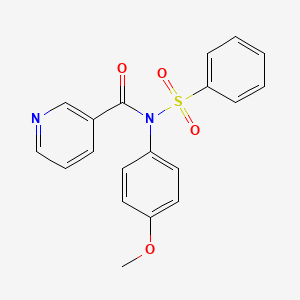
![1-[[4-(Dimethylamino)phenyl]methyl]-1-(2-furanylmethyl)-3-(4-methoxyphenyl)thiourea](/img/structure/B1221172.png)
![2-(1,3-Dioxo-2-isoindolyl)acetic acid [3-acetyl-2-methyl-1-(4-methylphenyl)-5-indolyl] ester](/img/structure/B1221176.png)
![2-[5-[(E)-[2-imino-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B1221179.png)
![6-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-4-one](/img/structure/B1221180.png)
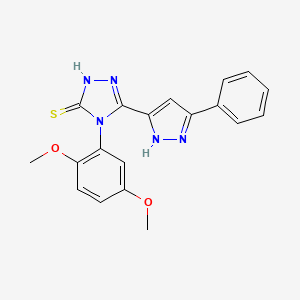
![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1221182.png)
![2-[2-Furanyl(oxo)methyl]imino-5-oxo-1-propan-2-yl-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1221185.png)
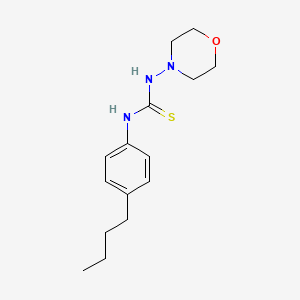
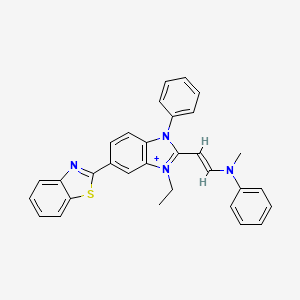
![2-[[2-[(4-Methoxyphenyl)methyl]-1,3-dioxo-4-isoquinolinylidene]methylamino]benzoic acid](/img/structure/B1221188.png)
